

# Mass Spectrometry of Propionyl Bromide: A Comparative Fragmentation Analysis

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## Compound of Interest

Compound Name: *Propionyl bromide*

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This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of **propionyl bromide**. To facilitate structural elucidation and analytical method development, its fragmentation behavior is compared with two structural isomers and closely related alternatives: 2-bromopropionyl bromide and 2-bromo-2-methylpropanoyl bromide. This document presents quantitative fragmentation data, detailed experimental protocols, and visual diagrams of the fragmentation pathways and experimental workflow.

## Comparative Fragmentation Data

The following table summarizes the key fragments observed in the 70 eV electron ionization mass spectra of **propionyl bromide** and its alternatives. The mass-to-charge ratio ( $m/z$ ) and relative abundance of the major ions provide a distinctive fingerprint for each compound. Due to the presence of bromine, characteristic isotopic peaks are observed for bromine-containing fragments (at  $M$  and  $M+2$ , with approximately equal intensity), which is a key diagnostic feature.

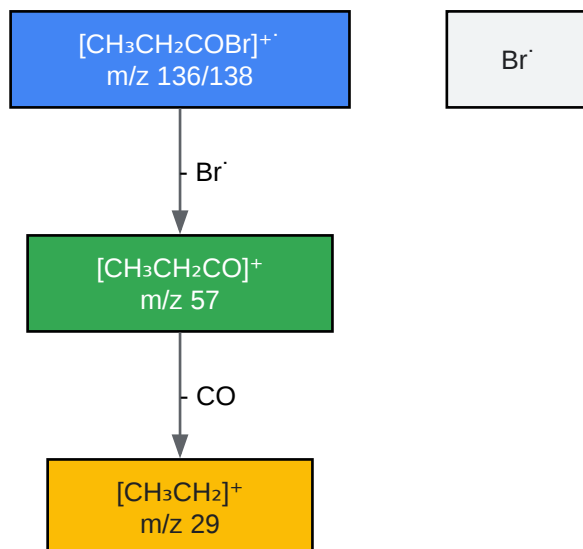
m/z	Propionyl Bromide	2-Bromopropionyl Bromide	2-Bromo-2-methylpropionyl Bromide	Putative Fragment Identity
29	100	25	15	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)
57	95	80	100	$[\text{C}_2\text{H}_5\text{CO}]^+$ (Propionyl cation)
79/81	10	30	40	$[\text{Br}]^+$ (Bromine cation)
107/109	5	100	60	$[\text{CH}_3\text{CHBr}]^+ / [\text{BrCO}]^+$
136/138	15	-	-	$[\text{C}_3\text{H}_5\text{BrO}]^+$ (Molecular Ion)
150/152	-	-	5	$[\text{C}_4\text{H}_6\text{Br}]^+$
214/216/218	-	5	-	$[\text{C}_3\text{H}_4\text{Br}_2\text{O}]^+$ (Molecular Ion)
228/230/232	-	-	2	$[\text{C}_4\text{H}_6\text{Br}_2\text{O}]^+$ (Molecular Ion)

Note: The relative abundances are estimations based on the visual inspection of the mass spectra from the NIST database and are normalized to the base peak (100). The presence of two m/z values separated by 2 units for bromine-containing fragments is due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Fragmentation Pathways and Mechanisms

The fragmentation of acyl bromides upon electron ionization is driven by the formation of a radical cation (molecular ion) and subsequent bond cleavages to yield stable carbocations and acylium ions. The principal fragmentation pathways for **propionyl bromide** are illustrated below.

## Fragmentation Pathway of Propionyl Bromide



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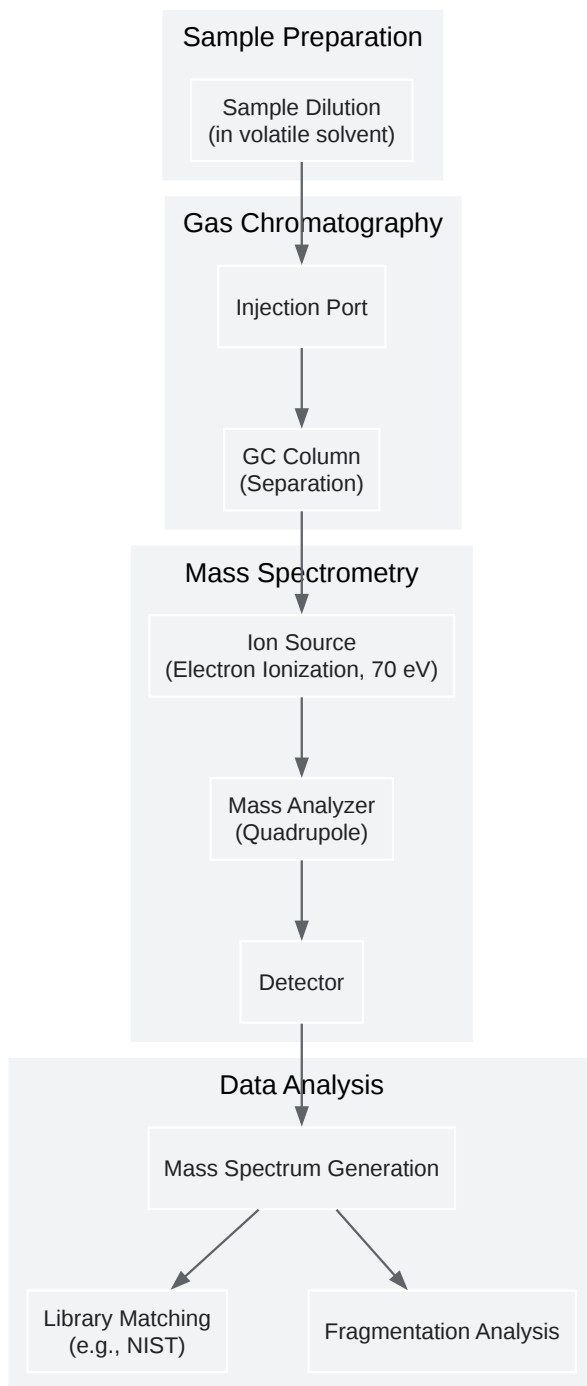
Caption: Fragmentation of **Propionyl Bromide** Molecular Ion.

In contrast, the fragmentation of 2-bromopropionyl bromide is dominated by the cleavage of the C-CO bond, leading to the formation of the  $[\text{CH}_3\text{CHBr}]^+$  ion as the base peak. For 2-bromo-2-methylpropanoyl bromide, the formation of the stable tertiary propionyl cation  $[\text{C}(\text{CH}_3)_2\text{CO}]^+$  is a favorable pathway.

## Experimental Workflow for Mass Spectrometry Analysis

The general workflow for analyzing **propionyl bromide** and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is depicted below.

## GC-MS Experimental Workflow

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## References

- 1. Propionyl bromide [webbook.nist.gov]
- 2. 2-Bromopropionyl bromide [webbook.nist.gov]
- 3. Propanoyl bromide, 2-bromo-2-methyl- [webbook.nist.gov]
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